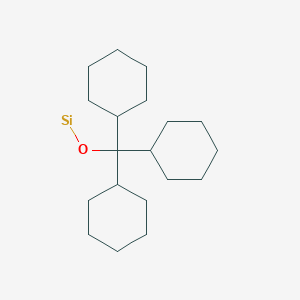
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of three furan rings attached to a central phosphorus atom, which is also bonded to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of furan derivatives with phosphorus and sulfur-containing reagents. One common method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan rings.
Wissenschaftliche Forschungsanwendungen
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings can participate in π-π stacking interactions, while the phosphorus and sulfur atoms can form coordination bonds with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri(furan-2-yl)(sulfanylidene)-lambda~5~-phosphane
- Tri(furan-3-yl)(sulfanylidene)-lambda~5~-arsane
- Tri(furan-3-yl)(sulfanylidene)-lambda~5~-stibane
Uniqueness
Tri(furan-3-yl)(sulfanylidene)-lambda~5~-phosphane is unique due to the specific positioning of the furan rings and the presence of both phosphorus and sulfur atoms. This combination of features imparts distinct electronic and steric properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
32488-64-5 |
|---|---|
Molekularformel |
C12H9O3PS |
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
tris(furan-3-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H9O3PS/c17-16(10-1-4-13-7-10,11-2-5-14-8-11)12-3-6-15-9-12/h1-9H |
InChI-Schlüssel |
GMZSMKKKTSDEOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1P(=S)(C2=COC=C2)C3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)



![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)





![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)

![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)

